molecular formula C21H16ClN3O5 B11553814 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate (non-preferred name)

4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate (non-preferred name)

Cat. No.: B11553814
M. Wt: 425.8 g/mol
InChI Key: GRAKRQKNBVMBDR-WYMPLXKRSA-N
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Description

4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the Hydrazinylidene Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazinylidene intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated hydrazinylidene compound.

    Condensation with Furan-2-carboxylic Acid: The final step involves the condensation of the acetylated hydrazinylidene compound with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl and hydrazinylidene groups, resulting in the formation of corresponding alcohols and amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures through multi-component reactions.

Biology

In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.

Medicine

In the medical field, the compound is being investigated for its anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation in animal models.

Industry

Industrially, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable building block for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

    Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation.

    Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
  • 4-{(E)-[2-({[(4-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
  • 4-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Uniqueness

The uniqueness of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate lies in its chlorophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine atom enhances the compound’s antimicrobial and anti-inflammatory properties, making it a more potent candidate for therapeutic applications.

Properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H16ClN3O5/c22-16-7-5-15(6-8-16)20(27)23-13-19(26)25-24-12-14-3-9-17(10-4-14)30-21(28)18-2-1-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+

InChI Key

GRAKRQKNBVMBDR-WYMPLXKRSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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